N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a difluoromethyl group, a dimethylphenyl group, and a methylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.
Formation of Intermediate: The initial step involves the reaction of 2,6-dimethylaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a subsequent reaction, often involving the use of difluoromethylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Production: Depending on the scale, the production can be carried out in batch or continuous processes.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use as a pharmaceutical agent.
Industry: The compound may have applications in the development of new materials or industrial processes.
Mechanism of Action
The mechanism of action of N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Targets: The compound binds to its molecular targets, altering their activity.
Pathway Modulation: It may modulate specific biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- N-(trifluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11-7-9-14(10-8-11)22(20,21)19(16(17)18)15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFBITGIBWBHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC=C2C)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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